molecular formula C19H16N2O B15013411 2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide

2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide

Cat. No.: B15013411
M. Wt: 288.3 g/mol
InChI Key: JJSGBUIKWKAALT-DEDYPNTBSA-N
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Description

2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer activities

Preparation Methods

The synthesis of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2-methylbenzohydrazide with naphthalene-1-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general procedure involves mixing the reactants in ethanol and heating the mixture to reflux for several hours. After cooling, the product is filtered, washed, and recrystallized from ethanol to obtain the pure compound .

Chemical Reactions Analysis

2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield hydrazine derivatives .

Properties

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide

InChI

InChI=1S/C19H16N2O/c1-14-7-2-4-11-17(14)19(22)21-20-13-16-10-6-9-15-8-3-5-12-18(15)16/h2-13H,1H3,(H,21,22)/b20-13+

InChI Key

JJSGBUIKWKAALT-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC3=CC=CC=C32

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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